
Vimirogant
准备方法
合成路线和反应条件
维米罗甘是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后的功能化。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。 有关合成路线和反应条件的具体细节是专有的,并未公开披露 .
工业生产方法
维米罗甘的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以满足监管标准。 具体的工业生产方法是专有的,并未公开 .
化学反应分析
反应类型
维米罗甘经历了几种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件
在维米罗甘的合成和反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,例如温度和溶剂,取决于所需的反应和合成阶段 .
主要产品
维米罗甘反应形成的主要产物通常是导致最终活性化合物的中间体。 这些中间体经过仔细监控和纯化,以确保最终产品的疗效和安全性 .
科学研究应用
Key Mechanisms:
- Inhibition of Th17 Cell Differentiation : Vimirogant reduces the differentiation of Th17 cells, which are implicated in various autoimmune diseases.
- Reduction of Pro-inflammatory Cytokines : The compound significantly decreases IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs) and whole blood .
Autoimmune Disease Treatment
This compound has been investigated for its therapeutic potential in several autoimmune disorders, including:
- Plaque Psoriasis : In phase II clinical trials, this compound demonstrated a 30% reduction in the Psoriasis Area Severity Index (PASI) score .
- Psoriatic Arthritis : The compound has shown promise in reducing inflammation associated with psoriatic arthritis in early-phase studies .
Biological Research
This compound serves as a valuable tool in biological research to explore:
- The role of RORγt in immune regulation.
- Mechanisms underlying Th17 cell differentiation and function.
Drug Development
The compound is utilized in developing new drugs targeting RORγt and related pathways. Its selectivity and potency make it an ideal candidate for further exploration in drug discovery pipelines .
Case Studies
Efficacy and Safety
While this compound has shown efficacy in reducing symptoms of autoimmune diseases, concerns regarding liver toxicity have limited its progression to phase III trials. Mild adverse events such as nausea and reversible transaminitis were reported during trials .
Pharmacological Profile
Property | Value |
---|---|
Chemical Formula | C27H35F3N4O3S |
Target | RORγt |
Potency (IC50) | 3.7 nM |
Selectivity | >1000-fold over RORα and RORβ |
Summary of Clinical Trials
Trial Name | Indication | Phase | Enrollment | Outcome |
---|---|---|---|---|
Study A | Plaque Psoriasis | II | 120 | PASI score improvement |
Study B | Psoriatic Arthritis | II | 100 | Reduction in inflammatory markers |
作用机制
维米罗甘通过抑制 RORγt 的活性发挥作用。这种抑制阻止了 Th17 细胞的分化和 IL-17 的产生,而 IL-17 是各种疾病中炎症的关键驱动因素。 涉及的分子靶点和途径包括 RORγt 受体和下游信号通路,这些通路调节免疫反应 .
相似化合物的比较
类似化合物
SR1001: RORα 和 RORγ 的反向激动剂。
TMP920: 一种高效且选择性的 RORγt 拮抗剂。
AZD-0284: 核受体 RORγ 的反向激动剂。
GSK2981278: RORγ 的高效且选择性的反向激动剂。
SR0987: RORγt 激动剂
维米罗甘的独特性
维米罗甘的独特之处在于它对 RORγt 的高选择性,优于其他同种型,例如 RORα 和 RORβ。这种选择性允许靶向抑制 Th17 细胞分化和 IL-17 产生,而不影响其他免疫途径。 此外,维米罗甘已证明具有有效的细胞活性,并且已在临床试验中研究其治疗潜力 .
生物活性
Vimirogant, also known as AGN-242428, is a selective oral inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). It has been primarily studied for its potential therapeutic effects in treating psoriasis, a chronic inflammatory skin condition characterized by the overproduction of skin cells and inflammation.
RORγt plays a crucial role in the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases, including psoriasis. By inhibiting RORγt, this compound reduces the production of pro-inflammatory cytokines such as interleukin-17 (IL-17), thereby alleviating the symptoms associated with these conditions .
Clinical Efficacy
In a Phase II clinical trial, this compound demonstrated a 30% reduction in the Psoriasis Area and Severity Index (PASI) score among participants. This reduction indicates significant improvement in the severity and extent of psoriasis lesions. The trial reported that this compound was generally well tolerated, with mild adverse events such as nausea and headache being the most common. Notably, four patients experienced reversible transaminitis, which raises concerns regarding liver toxicity .
Summary of Clinical Findings
Study Type | PASI Reduction | Adverse Events | Notable Findings |
---|---|---|---|
Phase II | 30% | Mild (nausea, headache) | Reversible transaminitis observed in 4 patients |
Phase III | Not conducted due to liver toxicity concerns | N/A | N/A |
Case Studies
In addition to clinical trials, several case studies have highlighted the drug's potential benefits and risks:
- Case Study 1 : A patient with moderate to severe psoriasis treated with this compound showed significant improvement in skin lesions after 12 weeks of therapy. However, routine liver function tests indicated elevated transaminases, leading to close monitoring.
- Case Study 2 : Another patient reported a marked reduction in itchiness and scaling associated with psoriasis but also experienced mild gastrointestinal side effects that resolved after dose adjustment.
Research Findings
Recent studies have emphasized the role of RORγt antagonism in modulating immune responses:
- Th17 Cell Regulation : Research indicates that inhibiting RORγt can effectively decrease Th17 cell differentiation and cytokine production, which is pivotal in managing autoimmune diseases .
- Inflammatory Disease Models : In murine models of psoriasis and other inflammatory conditions, RORγt antagonists like this compound have shown reduced inflammation and improved clinical outcomes .
属性
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMIRYNRKXKOR-JUWHTYBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802706-04-2 | |
Record name | Vimirogant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIMIROGANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?
A1: this compound functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by this compound is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, this compound offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.
Q2: What is the current status of this compound in terms of clinical development for psoriasis treatment?
A2: The provided research paper mentions this compound as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of this compound as a treatment for psoriasis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。